molecular formula C6H5ClN4O B1330643 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide CAS No. 40127-89-7

3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide

Cat. No.: B1330643
CAS No.: 40127-89-7
M. Wt: 184.58 g/mol
InChI Key: WFVMXQJFTZCDPJ-UHFFFAOYSA-N
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Description

3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide is a nitrogen-containing heterocyclic compound It features a pyrazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting with a suitable diamine and a dicarbonyl compound can lead to the formation of the pyrazine ring.

    Introduction of Functional Groups: The amino group at position 3 and the chloromethyl group at position 6 can be introduced through substitution reactions. For example, the amino group can be introduced via nucleophilic substitution, while the chloromethyl group can be added through chloromethylation reactions.

    Oxidation: The final step involves the oxidation of the pyrazine ring to introduce the 4-oxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to the formation of different derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

    Cyclization: Catalysts such as acids or bases, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of various substituted pyrazine derivatives.

Scientific Research Applications

3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its pyrazine ring is a common scaffold in drug design due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and coordination complexes, due to its functional groups and heterocyclic structure.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrazine derivatives, including antimicrobial, antiviral, and anticancer properties.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The pyrazine ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-6-(bromomethyl)-2-pyrazinecarbonitrile 4-oxide: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    3-Amino-6-(hydroxymethyl)-2-pyrazinecarbonitrile 4-oxide: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

    3-Amino-6-(methyl)-2-pyrazinecarbonitrile 4-oxide: Similar structure but with a methyl group instead of a chloromethyl group.

Uniqueness

3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide is unique due to the presence of both the chloromethyl and amino groups on the pyrazine ring, as well as the 4-oxide functionality

Properties

IUPAC Name

6-(chloromethyl)-4-hydroxy-3-iminopyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c7-1-4-3-11(12)6(9)5(2-8)10-4/h3,9,12H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVMXQJFTZCDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N)N1O)C#N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960565
Record name 6-(Chloromethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40127-89-7
Record name 3-Amino-6-chloromethyl-2-(pyrazin-4-oxide)carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040127897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Chloromethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-6-chloromethyl-2-(pyrazin-4-oxide)carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the synthetic route for producing 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide as described in the research?

A1: The provided research focuses on a closely related compound, 2-Amino-3-cyano-5-chloromethylpyrazine 1-oxide. This compound is synthesized by first reacting either diketene or oximinoacetone with β-chlorobenzaldehyde oxime (I). This reaction yields the desired 2-Amino-3-cyano-5-chloromethylpyrazine 1-oxide (IIIa) through condensation with aminomalononitrile tosylate (II) []. While the synthesis of this compound is not explicitly described, the provided research suggests potential pathways based on similar chemical reactions and building blocks.

Q2: What is the primary application of 2-Amino-3-cyano-5-chloromethylpyrazine 1-oxide as highlighted in the research?

A2: The research highlights the use of 2-Amino-3-cyano-5-chloromethylpyrazine 1-oxide as a key intermediate in the synthesis of 6-alkenyl-substituted pteridines [, ]. Pteridines are a class of heterocyclic compounds with diverse biological activities, making them of significant interest in medicinal chemistry. This suggests that 2-Amino-3-cyano-5-chloromethylpyrazine 1-oxide could be a valuable building block for developing novel compounds with potential therapeutic applications.

  1. [1] Pteridines. XXXII. 2-Amino-3-cyano-5-chloromethylpyrazine 1-oxide and its conversion to 6-alkenyl-substituted pteridines.
  2. [2] PTERIDINES PART 32, 2‐AMINO‐3‐CYANO‐5‐CHLOROMETHYLPYRAZINE 1‐OXIDE AND ITS CONVERSION TO 6‐ALKENYL‐SUBSTITUTED PTERIDINES.

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